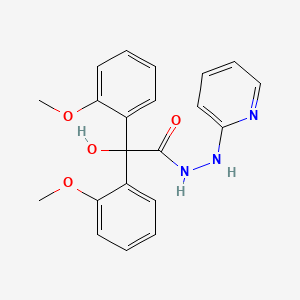![molecular formula C42H28Br2N4O B3737268 4,4'-(oxydi-4,1-phenylene)bis[2-(4-bromophenyl)-5-phenyl-1H-imidazole]](/img/structure/B3737268.png)
4,4'-(oxydi-4,1-phenylene)bis[2-(4-bromophenyl)-5-phenyl-1H-imidazole]
Übersicht
Beschreibung
4,4'-(oxydi-4,1-phenylene)bis[2-(4-bromophenyl)-5-phenyl-1H-imidazole], also known as BPI, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 4,4'-(oxydi-4,1-phenylene)bis[2-(4-bromophenyl)-5-phenyl-1H-imidazole] is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division. 4,4'-(oxydi-4,1-phenylene)bis[2-(4-bromophenyl)-5-phenyl-1H-imidazole] has been shown to induce apoptosis in cancer cells by activating caspases, which are enzymes involved in programmed cell death. 4,4'-(oxydi-4,1-phenylene)bis[2-(4-bromophenyl)-5-phenyl-1H-imidazole] has also been shown to inhibit the growth of tumor cells by inducing cell cycle arrest at the G2/M phase.
Biochemical and Physiological Effects:
Studies have shown that 4,4'-(oxydi-4,1-phenylene)bis[2-(4-bromophenyl)-5-phenyl-1H-imidazole] can induce cytotoxicity in cancer cells while having minimal effects on normal cells. 4,4'-(oxydi-4,1-phenylene)bis[2-(4-bromophenyl)-5-phenyl-1H-imidazole] has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed, a process that is essential for tumor growth. 4,4'-(oxydi-4,1-phenylene)bis[2-(4-bromophenyl)-5-phenyl-1H-imidazole] has been shown to have low toxicity in animal models, with no significant adverse effects observed.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4,4'-(oxydi-4,1-phenylene)bis[2-(4-bromophenyl)-5-phenyl-1H-imidazole] is its high purity, which allows for accurate and reproducible experiments. 4,4'-(oxydi-4,1-phenylene)bis[2-(4-bromophenyl)-5-phenyl-1H-imidazole] is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of 4,4'-(oxydi-4,1-phenylene)bis[2-(4-bromophenyl)-5-phenyl-1H-imidazole] is its limited solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of 4,4'-(oxydi-4,1-phenylene)bis[2-(4-bromophenyl)-5-phenyl-1H-imidazole].
Zukünftige Richtungen
There are several potential future directions for research on 4,4'-(oxydi-4,1-phenylene)bis[2-(4-bromophenyl)-5-phenyl-1H-imidazole]. One area of interest is the development of 4,4'-(oxydi-4,1-phenylene)bis[2-(4-bromophenyl)-5-phenyl-1H-imidazole]-based chemotherapeutic agents for treating cancer. Another area of interest is the use of 4,4'-(oxydi-4,1-phenylene)bis[2-(4-bromophenyl)-5-phenyl-1H-imidazole] as a fluorescent probe for detecting amyloid fibrils in neurodegenerative diseases. Additionally, there is potential for the development of 4,4'-(oxydi-4,1-phenylene)bis[2-(4-bromophenyl)-5-phenyl-1H-imidazole]-based sensors for detecting other compounds of interest. Further studies are needed to fully explore the potential applications of 4,4'-(oxydi-4,1-phenylene)bis[2-(4-bromophenyl)-5-phenyl-1H-imidazole] in these areas.
In conclusion, 4,4'-(oxydi-4,1-phenylene)bis[2-(4-bromophenyl)-5-phenyl-1H-imidazole], or 4,4'-(oxydi-4,1-phenylene)bis[2-(4-bromophenyl)-5-phenyl-1H-imidazole], is a chemical compound that has shown promise in various fields, including cancer therapy, imaging, and sensor technology. Its high purity and ease of synthesis make it a valuable tool for scientific research. While there are still limitations and areas of uncertainty regarding its mechanism of action and potential side effects, further studies are needed to fully explore its potential applications.
Wissenschaftliche Forschungsanwendungen
4,4'-(oxydi-4,1-phenylene)bis[2-(4-bromophenyl)-5-phenyl-1H-imidazole] has been studied for its potential applications in various fields, including cancer therapy, imaging, and sensor technology. In cancer therapy, 4,4'-(oxydi-4,1-phenylene)bis[2-(4-bromophenyl)-5-phenyl-1H-imidazole] has shown promising results as a potential chemotherapeutic agent. Studies have shown that 4,4'-(oxydi-4,1-phenylene)bis[2-(4-bromophenyl)-5-phenyl-1H-imidazole] can induce apoptosis in cancer cells and inhibit tumor growth. In imaging, 4,4'-(oxydi-4,1-phenylene)bis[2-(4-bromophenyl)-5-phenyl-1H-imidazole] has been used as a fluorescent probe for detecting amyloid fibrils, which are associated with neurodegenerative diseases such as Alzheimer's. 4,4'-(oxydi-4,1-phenylene)bis[2-(4-bromophenyl)-5-phenyl-1H-imidazole] has also been used in sensor technology to detect nitroaromatic compounds, which are commonly found in explosives.
Eigenschaften
IUPAC Name |
2-(4-bromophenyl)-4-[4-[4-[2-(4-bromophenyl)-5-phenyl-1H-imidazol-4-yl]phenoxy]phenyl]-5-phenyl-1H-imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H28Br2N4O/c43-33-19-11-31(12-20-33)41-45-37(27-7-3-1-4-8-27)39(47-41)29-15-23-35(24-16-29)49-36-25-17-30(18-26-36)40-38(28-9-5-2-6-10-28)46-42(48-40)32-13-21-34(44)22-14-32/h1-26H,(H,45,47)(H,46,48) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNMRNHDPEVYBRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)OC5=CC=C(C=C5)C6=C(NC(=N6)C7=CC=C(C=C7)Br)C8=CC=CC=C8 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H28Br2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
764.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-{[5-(3-methyl-4-nitrophenyl)-2-furyl]methylene}-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B3737189.png)
![4-bromo-N-[4-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)phenyl]benzamide](/img/structure/B3737191.png)
![3-(4-hydroxyphenyl)-N-{3-[(4-methylphenyl)thio]propyl}-1H-pyrazole-5-carboxamide](/img/structure/B3737210.png)
![5-(4-chlorophenyl)-N-{[(3-nitrophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B3737211.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(3-methylphenyl)benzamide](/img/structure/B3737214.png)
![2-[4-(3-isopropyl-5,6,8,9-tetrahydro-7H-[1,2,4]triazolo[4,3-d][1,4]diazepin-7-yl)-6-methylpyrimidin-2-yl]phenol](/img/structure/B3737222.png)
![N-[2-(4-fluorophenyl)-1,1-dimethylethyl]-3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B3737230.png)
![2-(4-biphenylyl)-5-{4-[(difluoromethyl)sulfonyl]phenyl}-1,3,4-oxadiazole](/img/structure/B3737240.png)

![cis-N-[2-(4-oxo-3,4-dihydro-2-quinazolinyl)ethyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide dihydrochloride](/img/structure/B3737263.png)
![trisodium 2,5-dichloro-4-(4-{[5-({4-chloro-6-[(3-sulfonatophenyl)amino]-1,3,5-triazin-2-yl}amino)-2-sulfonatophenyl]diazenyl}-5-hydroxy-3-methyl-1H-pyrazol-1-yl)benzenesulfonate](/img/structure/B3737265.png)
![2-(2-cyanophenoxy)-N'-[2-hydroxy-5-(phenyldiazenyl)benzylidene]acetohydrazide](/img/structure/B3737275.png)
![N'-[2-hydroxy-5-(phenyldiazenyl)benzylidene]-2-(1-naphthyl)acetohydrazide](/img/structure/B3737281.png)
![2-cinnamoyl-5,5-dimethyl-3-{[4-(phenyldiazenyl)phenyl]amino}-2-cyclohexen-1-one](/img/structure/B3737289.png)
